molecular formula C26H19N3O2S B5191054 3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5191054
M. Wt: 437.5 g/mol
InChI Key: PPPFPBVODUSSBN-UHFFFAOYSA-N
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Description

3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a benzoxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate compound with an appropriate isocyanate or thioisocyanate to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-naphthalen-2-yl-butanamide: A structurally similar compound with a naphthalene ring and a benzamide group.

    Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with different functional groups.

Uniqueness

3-methyl-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

3-methyl-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-16-5-4-8-19(13-16)24(30)29-26(32)27-21-11-12-23-22(15-21)28-25(31-23)20-10-9-17-6-2-3-7-18(17)14-20/h2-15H,1H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFPBVODUSSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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